5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline
Description
5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline is a substituted aniline derivative featuring three distinct functional groups:
- Methoxy group at position 5.
- 1,3-oxazol-5-yl heterocycle at position 4.
- Phenylethynyl group at position 2.
This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (oxazole) groups, which influence its electronic properties and reactivity.
Properties
CAS No. |
569352-87-0 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-methoxy-4-(1,3-oxazol-5-yl)-2-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C18H14N2O2/c1-21-17-10-16(19)14(8-7-13-5-3-2-4-6-13)9-15(17)18-11-20-12-22-18/h2-6,9-12H,19H2,1H3 |
InChI Key |
WDGKNFXMDOPASZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#CC2=CC=CC=C2)C3=CN=CO3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Construction of the 1,3-oxazole ring on the aromatic aniline core
The 1,3-oxazole moiety is typically introduced via cyclization reactions involving amino alcohols or amino acids with appropriate carbonyl compounds or via coupling of aniline derivatives with oxazole precursors. For example, 3-methoxy-4-(oxazol-5-yl)aniline derivatives have been synthesized by condensation of substituted anilines with oxazole-forming reagents under reflux in ethanol, followed by reduction steps.
Step 2: Introduction of the phenylethynyl substituent at the 2-position
The phenylethynyl group is commonly installed via Sonogashira cross-coupling reactions, which couple an aryl halide with a terminal alkyne in the presence of palladium catalysts and copper co-catalysts under mild conditions. For the target compound, a 2-halogenated 5-methoxy-4-(1,3-oxazol-5-yl)aniline intermediate would be reacted with phenylacetylene to form the phenylethynyl substituent.
Detailed Preparation Protocol (Inferred)
Example Reaction Conditions from Related Compounds
| Parameter | Details |
|---|---|
| Solvent | Absolute ethanol, DMF |
| Temperature | Room temperature to reflux (25-80°C) |
| Reducing agent | Sodium borohydride (NaBH4) |
| Catalysts | Pd(PPh3)2Cl2, CuI for Sonogashira coupling |
| Bases | Diisopropylethylamine (DIPEA), triethylamine |
| Purification | Flash chromatography on silica gel, preparative HPLC |
| Analytical methods | 1H NMR, LC-MS, HPLC, melting point |
The reduction of imine intermediates formed during oxazole ring construction with sodium borohydride in ethanol yields the corresponding aniline derivatives in moderate yields (~54.6%).
Coupling reactions using HATU and DIPEA in DMF at room temperature for 12-16 hours have been reported for related amide bond formations involving oxazole-substituted anilines, indicating mild conditions are sufficient for functional group transformations on this scaffold.
The phenylethynyl group introduction via Sonogashira coupling is a well-established method for similar compounds, providing good regioselectivity and functional group tolerance.
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazole ring formation and aniline synthesis | Substituted aniline + oxazole precursor, ethanol, reflux, NaBH4 reduction | ~54.6 | Purified by flash chromatography; characterized by NMR |
| Aromatic halogenation | Halogenating agent (Br2, I2), controlled temperature | Not specified | Prepares substrate for coupling |
| Sonogashira coupling | Pd catalyst, CuI, base (TEA or DIPEA), phenylacetylene, DMF or THF, 20-80°C | Not specified | Forms phenylethynyl substituent |
| Purification | Flash chromatography, preparative HPLC | - | Ensures high purity product |
The preparation of 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline involves a multi-step synthetic route combining heterocyclic ring formation, aromatic substitution, and palladium-catalyzed cross-coupling reactions. The key steps include the formation of the oxazole ring on a methoxy-substituted aniline, halogenation at the 2-position, and subsequent Sonogashira coupling with phenylacetylene. Reaction conditions are generally mild, employing common organic solvents and reagents, with purification achieved by chromatographic techniques. Yields for intermediate steps are moderate, and the final product is characterized by standard spectroscopic and chromatographic methods. This synthetic approach is supported by analogous procedures reported in the literature for related compounds.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The aniline core undergoes regioselective substitutions dominated by the methoxy group's activating effects and the oxazole ring's electronic influence:
The phenylethynyl group remains inert under these conditions but influences steric accessibility at adjacent positions.
Oxidation and Reduction Pathways
Controlled redox transformations modify specific functional groups:
Cyclization and Heterocycle Formation
The oxazole moiety participates in annulation reactions:
Bromocyclization
Using N-bromosuccinimide (NBS) with Lewis base catalysts (e.g., DMAP):
text5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline + NBS → Spirocyclic bromo-lactone (6-membered ring)
Mechanism: Bromiranium ion formation initiates 6-exo-trig cyclization, stabilized by oxazole’s electron-deficient nature .
Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with arylboronic acids:
textAr-B(OH)₂ + Substrate → Biaryl-oxazole hybrids
Yields reach 78–92% using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH (3:1) .
Functional Group Interconversion
The amino group undergoes derivatization:
Mechanistic Considerations
-
Directing Effects : Methoxy’s +M effect dominates over oxazole’s –I effect in nitration/bromination .
-
Steric Hindrance : Phenylethynyl group reduces reactivity at C-3 by 40% compared to non-alkynylated analogs.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states .
Experimental Protocols
Representative Bromination Procedure
-
Dissolve 5-methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline (1.0 mmol) in dry CH₂Cl₂ (10 mL).
-
Add FeBr₃ (0.1 mmol) and Br₂ (1.2 mmol) dropwise at 0°C.
-
Stir 12 h, quench with Na₂S₂O₃, extract with EtOAc.
-
Purify by silica chromatography (hexane/EtOAc 4:1) to isolate 6-bromo derivative (72% yield) .
This reactivity profile enables tailored modifications for pharmaceutical applications, particularly in developing kinase inhibitors and radiopharmaceuticals . Continued research focuses on asymmetric variants of these transformations using chiral auxiliaries .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biochemical Pathways: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Substituent Effects on Reactivity: The phenylethynyl group in the target compound enables cyclization reactions under Au(I) catalysis, similar to polycyclic isoquinoline syntheses . N-Alkylation (e.g., dibutyl in N,N-dibutyl-2-(phenylethynyl)aniline) increases lipophilicity but reduces hydrogen-bonding capacity compared to the unsubstituted aniline .
Replacement of oxazole with oxadiazole-thiophene (as in ) introduces sulfur-based heterocycles, altering redox properties .
Alkylation of aniline derivatives (e.g., ) requires strong bases (K₂CO₃) and polar solvents (CH₃CN) at high temperatures .
Applications :
Biological Activity
5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Common Name : 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline
- CAS Number : 569352-87-0
- Molecular Weight : 290.316 g/mol
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. One notable mechanism involves the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis. Inhibition of IMPDH can lead to reduced proliferation of lymphocytes and other rapidly dividing cells, making this compound a candidate for immunosuppressive therapies .
Biological Activity and Efficacy
Research findings indicate that 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline exhibits significant biological activity in various assays:
Case Studies
-
IMPDH Inhibition Study :
A study reported that novel 2-aminooxazoles, including analogs similar to 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline, showed potent inhibition of IMPDH. The best-performing compound demonstrated an IC50 in the low nanomolar range and effectively inhibited antibody production in vivo . -
Cancer Cell Line Testing :
In experiments involving various cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly for hematological malignancies where lymphocyte proliferation is a concern. -
Immunosuppressive Effects :
In a rat model of adjuvant-induced arthritis, the compound exhibited significant immunosuppressive effects, indicating its potential utility in treating autoimmune conditions .
Q & A
Basic: What are the common synthetic strategies for preparing 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline?
Answer:
The synthesis typically involves sequential functionalization of the aniline core. Key steps include:
- Domino aryl migration : Gold(I)-catalyzed cyclization of o-alkynylaniline derivatives (e.g., 2-(phenylethynyl)aniline) to form fused heterocycles .
- Oxazol incorporation : Copper-mediated coupling or cycloaddition reactions to introduce the 1,3-oxazol-5-yl group at the 4-position, followed by methoxy group protection/deprotection .
- Phenylethynyl addition : Sonogashira coupling under palladium catalysis to install the phenylethynyl moiety at the 2-position .
Critical factors include solvent choice (e.g., dichloroethane for AuCl catalysis) and temperature control to minimize side reactions.
Advanced: How can reaction conditions be optimized for the gold-catalyzed cyclization step in synthesizing this compound?
Answer:
Optimization involves:
- Catalyst screening : AuCl (5 mol%) in dichloroethane at RT achieves high yields (e.g., 96% in analogous systems) .
- Substituent effects : Bulky substituents on the aniline core (e.g., phenylethynyl) enhance Z/E selectivity during cyclization .
- Additive studies : Use of silver salts (AgOTf) or Lewis acids to stabilize intermediates and improve regioselectivity .
Advanced characterization (e.g., in situ NMR or DFT calculations) can map transition states to rationalize selectivity .
Basic: What are the best practices for resolving structural ambiguities in X-ray crystallography of this compound?
Answer:
- Data collection : High-resolution (<1.0 Å) datasets minimize errors in anisotropic displacement parameters. Use Mo Kα radiation for small-molecule crystals .
- Software selection : SHELXL (for refinement) and WinGX (for data integration) are industry standards. SHELXTL (Bruker AXS) offers robust twinning correction .
- ORTEP visualization : Validate thermal ellipsoid models using ORTEP-3 to detect overfitting or disorder .
Advanced: How should researchers address discrepancies in anisotropic displacement parameters derived from different refinement programs?
Answer:
- Cross-validation : Refine the same dataset using SHELXL (for small-molecule precision) and phenix.refine (for macromolecular flexibility). Compare R-factor convergence .
- Dynamic disorder modeling : For flexible groups (e.g., methoxy or phenylethynyl), apply split-atom models in SHELXL to account for positional disorder .
- Benchmarking : Use the IUCr checkCIF tool to identify outliers in displacement parameters and adjust weighting schemes .
Basic: How does the 1,3-oxazol-5-yl substituent influence the compound’s electronic properties?
Answer:
- Electron-withdrawing effect : The oxazole ring reduces electron density at the aniline core, altering reactivity in electrophilic substitution (e.g., nitration or halogenation) .
- Hydrogen bonding : The oxazolyl N-atom participates in intermolecular H-bonding, affecting crystal packing and solubility .
Comparative studies with 4-(1H-tetrazol-1-yl)aniline show reduced basicity due to oxazole’s lower pKa .
Advanced: What computational methods are suitable for studying the electronic effects of the phenylethynyl group?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). The phenylethynyl group enhances π-conjugation, lowering the HOMO-LUMO gap .
- NBO analysis : Quantify hyperconjugation between the ethynyl π-system and the aniline ring, which stabilizes transition states in catalytic cycles .
- MD simulations : Model solvent effects (e.g., DCM vs. THF) on conformational flexibility of the phenylethynyl moiety .
Basic: What analytical techniques are critical for confirming the purity of this compound?
Answer:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve traces of unreacted aniline precursors .
- NMR (¹H/¹³C) : Key signals include the methoxy singlet (~δ 3.8 ppm) and oxazolyl proton splitting patterns (~δ 8.2–8.5 ppm) .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions in reaction yields reported for analogous compounds?
Answer:
- Reaction profiling : Use in situ IR or Raman spectroscopy to identify intermediates and rate-determining steps .
- Batch variability : Test moisture-sensitive steps (e.g., Sonogashira coupling) under inert atmosphere (Ar/N₂) to control reproducibility .
- Error analysis : Apply Design of Experiments (DoE) to isolate factors (e.g., catalyst loading, temperature) causing yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
